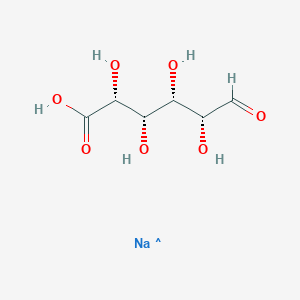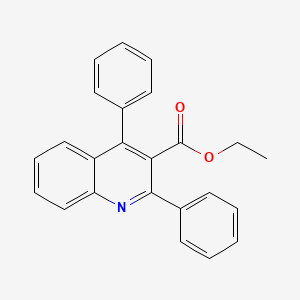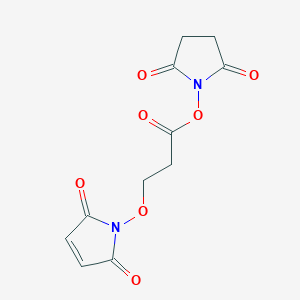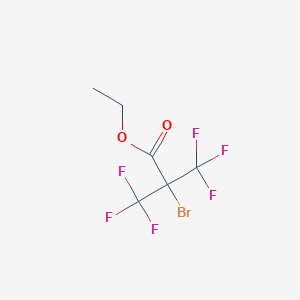![molecular formula C12H15FN2O2 B14752470 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone typically involves the reaction of 2-fluoroaniline with piperazine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the fluorinated aromatic ring, leading to the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-keto-ethanone.
Reduction: Formation of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyethanone moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Fluorophenyl)piperazine: Similar structure but with the fluorine atom in a different position.
1-(4-Fluorophenyl)piperazine: Similar structure with the fluorine atom on the para position of the phenyl ring.
1-(2-Fluorophenyl)piperazine: Similar structure with the fluorine atom on the ortho position of the phenyl ring.
Uniqueness
1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone is unique due to the presence of both the hydroxyethanone and the 2-fluorophenyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15FN2O2 |
|---|---|
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-2-4-11(10)14-5-7-15(8-6-14)12(17)9-16/h1-4,16H,5-9H2 |
InChI-Schlüssel |
SGKYBEWRQPGYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
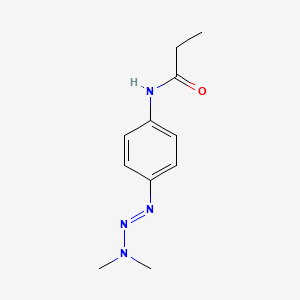
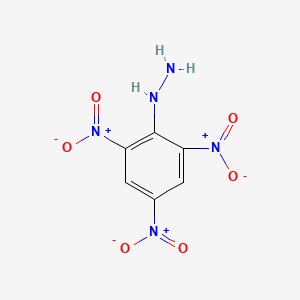
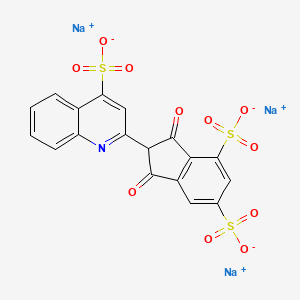
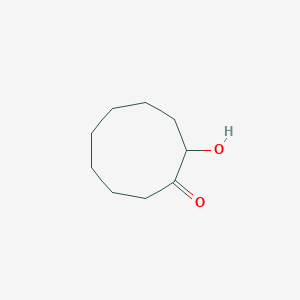
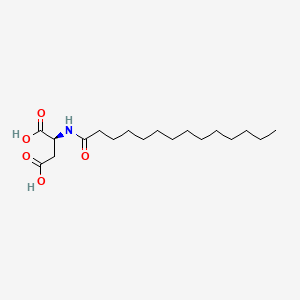

![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)

